
Spectroscopic Profiling & Performance Guide: 3-
Hydroxy-4-(methoxycarbonyl)phenylboronic

Acid[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:

3-Hydroxy-4-

(methoxycarbonyl)phenylboronic

acid

Cat. No.: B8119019

Get Quote

Executive Summary: The "Dual-Function" Scaffold
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid represents a functionalized salicylate

scaffold.[1] Unlike standard phenylboronic acid (PBA), this compound integrates a push-pull

electronic system:[1]

Boronic Acid (Position 4 relative to ester): Acts as a reversible covalent handle for diols

(sugars) or a cross-coupling partner.[1]

Salicylate Core (Ortho-OH/Ester): Provides an intramolecular hydrogen bond that stabilizes

the structure and enables Excited State Intramolecular Proton Transfer (ESIPT), conferring

unique fluorescent properties.[1]

Key Advantage: This molecule allows for the synthesis of fluorescent biaryls via Suzuki

coupling without post-synthetic modification, a capability absent in non-hydroxylated analogs

like 4-methoxycarbonylphenylboronic acid.[1]
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Spectroscopic Blueprint
Accurate characterization relies on identifying the specific "Salicylate Fingerprint" in NMR and

IR spectra.[1]

A. Nuclear Magnetic Resonance (NMR) Profiling[1][2]
The presence of the electron-donating hydroxyl group (OH) meta to the boron center, and the

electron-withdrawing ester para to the boron, creates a distinct shielding pattern.
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity
Assignment &
Structural Insight

¹H NMR 10.5 – 11.0 Singlet (s)

Phenolic OH.[1]

Highly deshielded due

to strong

intramolecular H-

bonding with the ester

carbonyl.[1]

8.0 – 8.2 Doublet (d)

Ar-H (C6).[1]

Deshielded by the

adjacent ester group

(ortho effect).[1]

7.3 – 7.5 Singlet/Doublet

Ar-H (C2/C3). Ortho to

Boron.[1][2][3]

Shielded relative to

C6 due to OH electron

donation.[1]

3.90 – 3.95 Singlet (s)

-OCH₃ (Methyl Ester).

[1] Characteristic

sharp singlet.[1]

¹¹B NMR 29.0 – 31.0 Broad Singlet

Trigonal (sp²) Boron.

[1] Indicates free

boronic acid form in

non-coordinating

solvents (e.g., CDCl₃,

DMSO-d₆).[1]

~6.0 – 10.0 Sharp Singlet

Tetrahedral (sp³)

Boron.[1] Observed

only upon

complexation with

diols or in high pH

buffers (Boronate

formation).[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://pubs.aip.org/aip/jcp/article/128/12/124512/70853/Structural-and-spectroscopic-properties-of-an
https://dergipark.org.tr/en/pub/boron/article/323874
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f04309
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8119019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Infrared (IR) & Fluorescence Signatures[1][5]
IR Spectroscopy: Look for the "Salicylate Shift".[1] The carbonyl (C=O) stretch typically

appears at 1670–1680 cm⁻¹, lower than typical esters (1720 cm⁻¹) due to the intramolecular

hydrogen bond.

Fluorescence: The compound exhibits blue/green fluorescence (Emission λ_max ~450 nm)

upon UV excitation (~330 nm), attributed to the ESIPT mechanism inherent to the salicylate

motif.

Comparative Performance Analysis
This section objectively compares the target compound against standard alternatives in two

critical applications: Suzuki-Miyaura Cross-Coupling and Carbohydrate Sensing.[1]

Scenario A: Suzuki-Miyaura Cross-Coupling Efficiency
Objective: Synthesize a biaryl salicylate (e.g., for drug scaffolds). Comparison: vs. 4-

Methoxycarbonylphenylboronic acid (Non-OH analog).
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Feature
3-Hydroxy-4-

(methoxycarbonyl)P

BA (Target)

4-

MethoxycarbonylPB

A (Alternative)
Performance Verdict

Electronic Activation

High. The OH group

(donor) increases

electron density on

the ring, facilitating

oxidative addition

steps in some cycles,

though the ester

(EWG) balances this.

[1]

Medium. Purely

electron-deficient ring.

[1] Can be sluggish

with electron-poor aryl

halides.[1]

Target yields higher

reactivity with

electron-neutral

halides.[1]

Protodeboronation

Moderate Risk. The

OH group can

facilitate protonolysis

under highly basic

conditions.[1]

Low Risk. More stable

under standard basic

conditions.[1]

Alternative is more

stable. Use anhydrous

bases (e.g., K₃PO₄)

for the Target.[1]

Solubility

High (Polar/Protic).

Soluble in

alcohols/water

mixtures.[1]

Moderate. Requires

organic co-solvents

(DMF/Dioxane).[1]

Target is greener.

Compatible with

aqueous/ethanol

systems.[1]

Scenario B: Lewis Acidity & Diol Binding (Sensing)[1]
Objective: Binding to glucose/fructose at physiological pH (7.4).

Mechanism: Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis

acidity of the boron center, lowering the pKₐ.[1] A lower pKₐ strengthens diol binding at

neutral pH.[1]

Target Compound pKₐ: Estimated ~7.8 – 8.2. (The ester is a strong EWG; the OH is a donor

but the net effect of the salicylate core is electron deficiency at the boron).[1]

Phenylboronic Acid pKₐ: ~8.8.[1]
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Result: The Target compound binds sugars ~5x more effectively at pH 7.4 than unsubstituted

phenylboronic acid.[1]

Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for Salicylate
Boronic Acids
Avoids protodeboronation while maximizing yield.[1]

Reagents:

Aryl Halide (1.0 eq)[1]

3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid (1.2 eq)[1][4]

Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

Base: K₃PO₄ (3.0 eq) – Preferred over carbonates to prevent hydrolysis.[1]

Solvent: 1,4-Dioxane/Water (9:1).[1]

Procedure:

Degas solvents with N₂ for 15 mins.[1]

Mix reagents in a sealed tube.

Heat to 80°C for 4–6 hours. (Do not exceed 100°C to protect the salicylate ester).[1]

Workup: Acidify carefully to pH 5 (to protonate the phenol) before extraction with EtOAc.

Validation: Monitor disappearance of the Boronic Acid spot on TLC (high polarity) and

appearance of the fluorescent biaryl product.

Protocol 2: ¹¹B NMR Titration for Binding Constant
Determination
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Self-validating method to determine pKₐ or Binding Affinity (K_eq).[1]

Preparation: Dissolve compound (10 mM) in buffer (pH 7.4) with 10% D₂O.

Acquisition: Acquire baseline ¹¹B NMR (expect broad peak ~29 ppm).[1]

Titration: Add aliquots of diol (e.g., Fructose).

Observation:

Shift: Peak moves upfield from 29 ppm → ~6 ppm.[1]

Integration: The ratio of the integrals (Acid vs. Ester) allows direct calculation of K_eq.[1]

Note: Use a quartz NMR tube if background boron signal from glass is interfering.[1]

Visualizations of Mechanism & Workflow
Diagram 1: Suzuki Coupling Pathway & Spectral
Monitoring
This diagram illustrates the transformation from the boronic acid starting material to the biaryl

product, highlighting the key spectral changes used for monitoring.[1]

In-Process Control (IPC)

Start: Boronic Acid
(11B NMR: ~29 ppm)
(Fluorescence: Weak)

Transmetallation
(Pd-Catalyzed)

+ Ar-X, Pd(0)

End: Biaryl Salicylate
(11B NMR: Silent)

(Fluorescence: Strong Blue)
Reductive Elimination

TLC: Disappearance of
Polar Boronic Acid

1H NMR: Shift of Methyl
Singlet (3.9 ppm)

Click to download full resolution via product page

Caption: Workflow for monitoring the conversion of 3-Hydroxy-4-
(methoxycarbonyl)phenylboronic acid to biaryl products via NMR and TLC.
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Diagram 2: pH-Dependent Speciation (Boronic Acid vs.
Boronate)
Visualizing the equilibrium shift that governs sensing applications.[1]

Trigonal Acid (sp2)
pH < pKa

11B: ~30 ppm

Tetrahedral Boronate (sp3)
pH > pKa

11B: ~6 ppm

+ OH- (Reversible)

Sugar Complex (sp3)
Stable at pH 7.4

+ Diol (Direct Path)

+ Diol (Stabilization)

Click to download full resolution via product page

Caption: Speciation of the boronic acid center.[1] The ester group lowers the pKa, favoring the

Tetrahedral/Sugar complex at physiological pH.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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